2-(1,1,2,2,2-pentafluoroethyl)oxirane
Description
2-(1,1,2,2,2-Pentafluoroethyl)oxirane is a fluorinated epoxide characterized by a pentafluoroethyl (-CF₂CF₃) substituent attached to the oxirane (epoxide) ring. This compound is part of a broader class of fluorinated oxiranes, which are valued for their unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms.
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O/c5-3(6,2-1-10-2)4(7,8)9/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWGFENTQFTYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287272 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51035-19-9 | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51035-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1,2,2,2-Pentafluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1,1,2,2,2-pentafluoroethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-(1,1,2,2,2-pentafluoroethyl)ethanol with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, allowing for the synthesis of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-pentafluoroethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, such as amines or thiols, leading to the formation of β-substituted alcohols or thiols.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the epoxide to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.
Major Products
Nucleophilic Substitution: β-substituted alcohols or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-(1,1,2,2,2-pentafluoroethyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-pentafluoroethyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products depending on the nucleophile involved. The electron-withdrawing pentafluoroethyl group enhances the reactivity of the epoxide ring, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physical Properties
The following table summarizes critical data for 2-methyl-2-(pentafluoroethyl)oxirane and related fluorinated oxiranes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Properties |
|---|---|---|---|---|---|
| 2-Methyl-2-(pentafluoroethyl)oxirane | 2126177-05-5 | C₅H₅F₅O | 176.09 | Liquid | Storage at 4°C; chiral center possible |
| 2-(2,2,2-Trifluoroethyl)oxirane | N/A | C₄H₅F₃O | 134.08 | Liquid | Specific gravity: 1.2487 |
| 2,3-Difluoro-2,3-bis(pentafluoroethyl)oxirane | 74728-99-7 | C₄H₂F₁₂O* | 306.05 | N/A | Ambiguous formula; highly fluorinated |
| 2-(1-Fluoroethyl)-3-methyloxirane | 125363-55-5 | C₅H₉FO | 104.12 | N/A | Lower fluorine content; methyl-substituted |
Structural and Reactivity Analysis
Fluorination Effects
- Electron-Withdrawing Nature : The pentafluoroethyl (-CF₂CF₃) and trifluoroethyl (-CF₃) groups significantly increase the electrophilicity of the epoxide ring, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Steric Hindrance : Bulkier substituents (e.g., pentafluoroethyl vs. trifluoroethyl) reduce ring-opening reaction rates due to steric effects. For example, 2-methyl-2-(pentafluoroethyl)oxirane may exhibit slower nucleophilic attack compared to 2-(trifluoroethyl)oxirane .
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